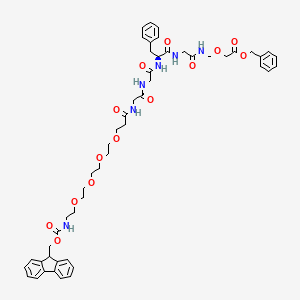

Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

C51H62N6O14 |

|---|---|

Peso molecular |

983.1 g/mol |

Nombre IUPAC |

benzyl 2-[[[2-[[(2S)-2-[[2-[[2-[3-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]acetate |

InChI |

InChI=1S/C51H62N6O14/c58-45(19-21-65-23-25-67-27-28-68-26-24-66-22-20-52-51(64)71-34-43-41-17-9-7-15-39(41)40-16-8-10-18-42(40)43)53-30-46(59)54-32-48(61)57-44(29-37-11-3-1-4-12-37)50(63)55-31-47(60)56-36-69-35-49(62)70-33-38-13-5-2-6-14-38/h1-18,43-44H,19-36H2,(H,52,64)(H,53,58)(H,54,59)(H,55,63)(H,56,60)(H,57,61)/t44-/m0/s1 |

Clave InChI |

XWNKFXDCWVHQPN-SJARJILFSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

SMILES canónico |

C1=CC=C(C=C1)CC(C(=O)NCC(=O)NCOCC(=O)OCC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)CCOCCOCCOCCOCCNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Origen del producto |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz: A Cleavable Linker for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and applications of Fmoc-PEG4-GGFG-CH2-O-CH2-Cbz, a key building block in the development of next-generation antibody-drug conjugates (ADCs). This cleavable linker system is designed for enhanced stability in circulation and efficient, targeted release of cytotoxic payloads within the tumor microenvironment.

Chemical Structure and Properties

This compound is a well-defined chemical entity comprising several key functional components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the N-terminus of the peptide, enabling stepwise solid-phase peptide synthesis.

-

PEG4 (Polyethylene glycol, 4 units): A hydrophilic spacer that enhances the solubility and stability of the ADC, reduces aggregation, and can improve pharmacokinetic properties.[1]

-

GGFG (Glycyl-glycyl-L-phenylalanyl-glycyl): A tetrapeptide sequence specifically designed to be cleaved by lysosomal proteases, such as cathepsin B and cathepsin L, which are often overexpressed in tumor cells.[2][3]

-

Self-immolative moiety (-CH2-O-CH2-Cbz): Following enzymatic cleavage of the GGFG sequence, this spacer undergoes spontaneous decomposition to release the conjugated payload. The Cbz (Carboxybenzyl) group serves as a protecting group for the payload's attachment point.

The combination of these elements results in a linker that is stable in the bloodstream, minimizing premature drug release and associated systemic toxicity.[3] Upon internalization of the ADC into the target cancer cell, the linker is efficiently cleaved within the lysosome, leading to the release of the potent cytotoxic agent.

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound and its deprotected amine counterpart, which is the reactive form for payload conjugation.

| Property | Value | Reference |

| Molecular Formula | C₅₁H₆₂N₆O₁₃ | |

| Molecular Weight | 983.07 g/mol | [4] |

| Appearance | White to off-white solid | |

| Purity (Typical) | >95% (HPLC) | |

| Solubility | Soluble in DMSO, DMF |

Table 1: Physicochemical Properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₃₆H₅₂N₆O₁₂ | |

| Molecular Weight | 760.83 g/mol | [5] |

Table 2: Physicochemical Properties of NH2-PEG4-GGFG-CH2-O-CH2-Cbz (Deprotected Linker).

Experimental Protocols

The following sections provide representative protocols for the synthesis of the GGFG peptide linker via Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent conjugation to a monoclonal antibody (mAb). These are generalized procedures and may require optimization for specific applications.

Synthesis of the GGFG Peptide Linker

Principle: The tetrapeptide linker is assembled on a solid support resin using a stepwise addition of Fmoc-protected amino acids.

Methodology:

-

Resin Preparation: Swell a suitable resin (e.g., 2-chlorotrityl chloride resin) in an appropriate solvent like dichloromethane (B109758) (DCM).

-

First Amino Acid Coupling: Couple the first Fmoc-protected amino acid (Fmoc-Gly-OH) to the resin in the presence of a coupling agent (e.g., HBTU) and a base (e.g., DIPEA) in a solvent like N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc group from the N-terminus of the resin-bound amino acid using a solution of 20% piperidine (B6355638) in DMF.

-

Sequential Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids (Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Gly-OH) using the same coupling and deprotection steps.

-

PEG4 Spacer and Self-Immolative Moiety Incorporation: Following the assembly of the GGFG sequence, the Fmoc-PEG4-acid and the self-immolative spacer with the protected payload attachment site are coupled to the N-terminus.

-

Cleavage from Resin: Cleave the completed linker-payload conjugate from the resin using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

-

Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product using techniques such as mass spectrometry and analytical RP-HPLC.

Antibody-Drug Conjugation

Principle: The deprotected linker-payload is covalently attached to the monoclonal antibody, typically through reactive cysteine or lysine (B10760008) residues.

Methodology:

-

Antibody Preparation: If conjugating to cysteine residues, partially reduce the interchain disulfide bonds of the antibody using a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) under controlled conditions. For lysine conjugation, the antibody is typically used directly.

-

Linker-Payload Activation: The deprotected linker-payload (NH2-PEG4-GGFG-CH2-O-CH2-payload) is activated with a suitable reagent to make it reactive towards the desired amino acid on the antibody. For cysteine conjugation, a maleimide (B117702) group is often introduced to the linker. For lysine conjugation, an NHS-ester can be used.

-

Conjugation Reaction: Mix the prepared antibody with the activated linker-payload in a suitable buffer (e.g., PBS, pH 7.4) and allow the reaction to proceed for a specified time at a controlled temperature.

-

Purification of the ADC: Remove unconjugated linker-payload and other impurities using techniques such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

-

Characterization of the ADC:

-

Drug-to-Antibody Ratio (DAR): Determine the average number of drug molecules conjugated to each antibody using techniques like hydrophobic interaction chromatography (HIC) or UV-Vis spectroscopy.

-

Purity and Aggregation: Assess the purity and presence of aggregates using SEC.

-

In Vitro Cell Cytotoxicity Assay: Evaluate the potency of the ADC on target antigen-expressing cancer cell lines.

-

Signaling Pathways and Mechanism of Action

The efficacy of an ADC is critically dependent on its successful internalization, trafficking to the lysosome, and the subsequent release and action of its cytotoxic payload.

Intracellular Trafficking and Payload Release

Caption: Intracellular trafficking and mechanism of action of a GGFG-linked ADC.

The process begins with the ADC binding to a specific antigen on the surface of a tumor cell.[6] This is followed by internalization of the ADC-antigen complex, typically through endocytosis. The complex is then trafficked through the endosomal pathway to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, cathepsin B and/or L recognize and cleave the GGFG tetrapeptide sequence.[2][3] This enzymatic cleavage triggers the self-immolation of the spacer, leading to the release of the active cytotoxic payload into the cytoplasm.

Downstream Signaling and Bystander Effect

Once released, the payload can exert its cytotoxic effect through various mechanisms, depending on its nature. For instance, payloads like monomethyl auristatin E (MMAE) inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Other payloads, such as doxorubicin, can intercalate into DNA and inhibit topoisomerase II, causing DNA damage and triggering apoptosis.

A key advantage of using cleavable linkers like GGFG is the potential for a "bystander effect". If the released payload is cell-permeable, it can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells, thereby overcoming tumor heterogeneity.[2]

Experimental Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the development and evaluation of an ADC utilizing the this compound linker.

Caption: General workflow for ADC development using a GGFG linker.

This workflow highlights the critical stages, from the initial chemical synthesis of the linker-payload to the comprehensive biological evaluation of the final ADC. Each step requires careful optimization and rigorous analytical characterization to ensure the development of a safe and effective therapeutic agent.

Conclusion

The this compound linker represents a sophisticated and highly valuable tool in the field of antibody-drug conjugates. Its design incorporates features that address the key challenges of ADC development, namely stability in circulation and targeted payload release. The hydrophilic PEG spacer enhances solubility and pharmacokinetic properties, while the cathepsin-cleavable GGFG sequence ensures efficient drug liberation within the tumor cell. This technical guide provides a foundational understanding of its properties, synthesis, and mechanism of action, serving as a valuable resource for researchers dedicated to advancing targeted cancer therapies.

References

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Antibody-Drug Conjugates: Functional Principles and Applications in Oncology and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]

Unlocking Potent Oncology Therapeutics: A Technical Guide to GGFG Cleavable Linkers in Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

The advent of antibody-drug conjugates (ADCs) has marked a paradigm shift in targeted cancer therapy. These complex biotherapeutics leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells, thereby enhancing efficacy while minimizing systemic toxicity. Central to the design and performance of an ADC is the linker, the chemical bridge connecting the antibody to its cytotoxic payload. This in-depth technical guide focuses on the mechanism of action of Gly-Gly-Phe-Gly (GGFG) tetrapeptide linkers, a class of enzymatically cleavable linkers that have demonstrated significant promise in clinical and preclinical settings.

The Core Mechanism: Intracellular Payload Release

The GGFG linker is designed for stability in systemic circulation and selective cleavage within the target tumor cell.[1] This targeted release is paramount to the therapeutic index of the ADC, ensuring that the potent payload is unleashed predominantly within the cancerous tissue.[2] The mechanism of action can be delineated into a series of sequential steps following the administration of a GGFG-linked ADC.

Circulation and Tumor Targeting

Once introduced into the bloodstream, the ADC circulates throughout the body. The monoclonal antibody component of the ADC is engineered to recognize and bind to a specific tumor-associated antigen (TAA) that is overexpressed on the surface of cancer cells. This high-affinity binding ensures the accumulation of the ADC at the tumor site. The stability of the GGFG linker in plasma is a critical attribute, preventing premature release of the cytotoxic payload and associated off-target toxicities.[3]

Internalization and Lysosomal Trafficking

Upon binding to the TAA, the ADC-antigen complex is internalized by the tumor cell, primarily through a process called receptor-mediated endocytosis.[4] The cell membrane invaginates to form an endosome containing the ADC. This endosome then traffics through the cell's endo-lysosomal pathway, a series of membrane-bound compartments with progressively decreasing pH.[3][4]

Enzymatic Cleavage by Lysosomal Proteases

The acidic environment of the lysosome is rich in various hydrolytic enzymes, including a family of proteases known as cathepsins.[] The GGFG tetrapeptide sequence has been specifically designed to be a substrate for certain members of this family, most notably Cathepsin B and Cathepsin L.[3][6] These proteases recognize and cleave the peptide bond within the GGFG sequence, leading to the liberation of the cytotoxic payload from the antibody.[6] While both Cathepsin B and L can process the GGFG linker, some studies suggest that Cathepsin L may be more efficient in this process.[3][6]

Payload-Induced Cytotoxicity and the Bystander Effect

Once released, the free cytotoxic drug can exert its cell-killing activity. Depending on the nature of the payload, this can involve various mechanisms such as DNA damage or disruption of microtubule dynamics, ultimately leading to apoptosis or cell cycle arrest.[4]

A key feature of ADCs with cleavable linkers like GGFG is their potential to induce a "bystander effect".[][8] If the released payload is sufficiently membrane-permeable, it can diffuse out of the target cancer cell and kill neighboring tumor cells, including those that may not express the target antigen.[8] This is particularly advantageous in treating heterogeneous tumors where antigen expression can be varied.[9]

Quantitative Data on GGFG Linker Performance

The performance of a linker is evaluated based on its stability in circulation and its efficiency of cleavage at the target site. The following tables summarize available quantitative data for GGFG linkers in comparison to other commonly used cleavable linkers.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Linker Sequence | ADC Construct | Plasma Source | Stability Metric | Value | Reference |

| Peptide | GGFG | Trastuzumab-DXd | Human | % Intact ADC after 7 days | >90% | [3] |

| Peptide | Val-Cit (vc) | Trastuzumab-MMAE | Human | % Intact ADC after 7 days | ~85-95% | [10] |

| Peptide | Val-Ala (va) | Trastuzumab-MMAF | Human | % Intact ADC after 7 days | >95% | [11] |

| Hydrazone | N/A | Gemtuzumab ozogamicin | Human | t1/2 of payload release | ~30 hours | [2] |

Table 2: Enzymatic Cleavage Efficiency of Peptide Linkers

| Linker Sequence | Enzyme | kcat (s-1) | Km (µM) | kcat/Km (M-1s-1) | Reference |

| GGFG | Cathepsin L | - | - | Significantly more efficient than Cathepsin B | [6] |

| GGFG | Cathepsin B | - | - | Less efficient than Cathepsin L | [3] |

| Val-Cit | Cathepsin B | - | - | Efficiently cleaved | [] |

| Val-Ala | Cathepsin B | - | - | Cleaved at ~half the rate of Val-Cit | [12] |

| Phe-Lys | Cathepsin B | - | - | Cleaved ~30-fold faster than Val-Cit | [12] |

Note: Direct comparison of kinetic parameters across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocols

A rigorous evaluation of ADCs with GGFG linkers involves a series of in vitro and in vivo experiments to characterize their stability, efficacy, and mechanism of action.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the ADC and the rate of premature payload release in plasma.

Methodology:

-

Incubation: Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma from relevant species (e.g., human, mouse, rat) at 37°C.

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).

-

Sample Preparation: Precipitate plasma proteins using a solvent like acetonitrile (B52724) to separate the ADC and released payload from the bulk of plasma proteins.

-

Quantification: Analyze the samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of intact ADC and free payload.

-

Data Analysis: Plot the percentage of intact ADC remaining over time to determine the linker's stability.

Cathepsin B/L Cleavage Assay

Objective: To determine the efficiency of GGFG linker cleavage by specific lysosomal proteases.

Methodology:

-

Enzyme Activation: If required, pre-incubate purified Cathepsin B or L in an appropriate activation buffer.

-

Reaction Setup: In a 96-well plate, combine the ADC or a fluorogenic GGFG-containing substrate with the activated enzyme in an assay buffer (typically at an acidic pH to mimic the lysosome).

-

Incubation: Incubate the reaction mixture at 37°C.

-

Detection:

-

For fluorogenic substrates, measure the increase in fluorescence over time using a plate reader.

-

For the ADC, quench the reaction at various time points and analyze the release of the payload by LC-MS/MS.

-

-

Data Analysis: Determine the rate of cleavage. For detailed kinetics, perform the assay with varying substrate concentrations to calculate Km and kcat values.

In Vitro Cytotoxicity Assay

Objective: To determine the potency (IC50) of the ADC in killing target cancer cells.

Methodology:

-

Cell Seeding: Plate antigen-positive and antigen-negative cancer cell lines in 96-well plates and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with serial dilutions of the ADC. Include an unconjugated antibody and a non-targeting ADC as controls.

-

Incubation: Incubate the cells for a period that allows for ADC internalization, payload release, and induction of cell death (typically 72-120 hours).

-

Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or CellTiter-Glo assay.[13]

-

Data Analysis: Plot the percentage of cell viability against the ADC concentration and fit the data to a dose-response curve to determine the IC50 value.

Bystander Effect Assay

Objective: To evaluate the ability of the ADC's released payload to kill neighboring antigen-negative cells.

Methodology:

-

Co-culture Setup: Create a co-culture of antigen-positive and antigen-negative cells. The antigen-negative cells are typically labeled with a fluorescent marker (e.g., GFP) for identification.

-

ADC Treatment: Treat the co-culture with serial dilutions of the ADC.

-

Incubation: Incubate the co-culture for 72-120 hours.

-

Selective Viability Measurement: Measure the viability of the fluorescently labeled antigen-negative cells using a fluorescence plate reader or flow cytometry.

-

Data Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the ADC. A significant decrease in viability in the co-culture indicates a bystander effect.[9]

Conclusion

The GGFG cleavable linker represents a significant advancement in ADC technology, offering a balance of plasma stability and efficient intracellular payload release. Its susceptibility to cleavage by lysosomal proteases like Cathepsin B and L ensures targeted drug delivery, while the potential for a bystander effect addresses the challenge of tumor heterogeneity. A thorough understanding of its mechanism of action, coupled with rigorous in vitro and in vivo characterization using the detailed protocols outlined in this guide, is essential for the successful development of next-generation ADCs with improved therapeutic indices. The continued exploration and optimization of such linker technologies will undoubtedly pave the way for more effective and safer cancer therapies.

References

- 1. Lysosomal-Cleavable Peptide Linkers in Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 8. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Role of PEG4 Linkers in PROTAC and ADC Development: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) represent the cutting edge of targeted therapeutics. Both modalities rely on sophisticated molecular engineering to achieve their therapeutic goals, and a critical component in their design is the chemical linker that connects the functional domains of these molecules. Among the various linker technologies, the use of polyethylene (B3416737) glycol (PEG) linkers, and specifically short-chain variants like the tetra-ethylene glycol (PEG4) linker, has become a cornerstone of modern PROTAC and ADC development. This technical guide provides a comprehensive overview of the role of PEG4 linkers, detailing their impact on the physicochemical and pharmacological properties of these therapeutic agents. We present quantitative data from various studies, detailed experimental protocols, and visualizations of key mechanisms and workflows to inform the rational design of next-generation PROTACs and ADCs.

The Multifaceted Role of PEG4 Linkers

PEG4 linkers are not merely inert spacers; they play an active role in defining the efficacy, safety, and druggability of PROTACs and ADCs. Their primary contribution stems from their inherent hydrophilicity, which addresses a key challenge in the development of these complex molecules: the often-hydrophobic nature of the small molecule payloads or ligands.

In PROTAC Development:

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker's length, flexibility, and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is a prerequisite for target ubiquitination and subsequent degradation.

PEG4 linkers offer several advantages in PROTAC design:

-

Enhanced Solubility: The hydrophilic nature of the PEG4 chain can significantly improve the aqueous solubility of the entire PROTAC molecule, which is often large and lipophilic. This is crucial for both in vitro handling and in vivo bioavailability.

-

Improved Cell Permeability: While seemingly counterintuitive for a hydrophilic linker, the flexibility of the PEG4 chain can allow the PROTAC to adopt a conformation that shields its polar surface area, facilitating passive diffusion across the cell membrane.

-

Optimization of Ternary Complex Formation: The defined length and flexibility of the PEG4 linker can provide the optimal spatial orientation for the POI and E3 ligase to interact effectively, leading to efficient ubiquitination.

-

Reduced Off-Target Effects: By improving the overall physicochemical properties of the PROTAC, PEG4 linkers can contribute to better pharmacokinetic profiles and reduced non-specific binding, thereby minimizing off-target toxicity.

In ADC Development:

ADCs are targeted therapies that deliver a potent cytotoxic payload to cancer cells via a monoclonal antibody that recognizes a tumor-specific antigen. The linker in an ADC plays a critical role in the stability of the conjugate in circulation and the efficient release of the payload at the target site.

The incorporation of PEG4 linkers in ADC design offers several key benefits:

-

Increased Hydrophilicity and Reduced Aggregation: Many cytotoxic payloads are highly hydrophobic, which can lead to ADC aggregation, especially at higher drug-to-antibody ratios (DARs). The hydrophilic PEG4 linker helps to mitigate this issue, improving the ADC's stability and manufacturing feasibility.[1]

-

Improved Pharmacokinetics: The PEG4 linker can create a hydrophilic shield around the payload, which can reduce its immunogenicity and lead to a longer circulation half-life.[1] This can result in greater tumor accumulation and enhanced efficacy.

-

Modulation of Payload Release: While PEG4 itself is generally stable, it can be incorporated into both cleavable and non-cleavable linker designs, allowing for controlled payload release depending on the desired mechanism of action.

-

Defined Spacer Length: The use of a monodisperse PEG4 linker provides a precise and well-defined distance between the antibody and the payload, which can be important for optimizing steric hindrance and interaction with the target antigen.

Data Presentation: Quantitative Impact of PEG4 Linkers

The following tables summarize quantitative data from various studies, illustrating the impact of PEG linker length and composition on the performance of PROTACs and ADCs. It is important to note that the data is compiled from different studies with varying target proteins, payloads, and experimental conditions; therefore, direct comparisons should be made with caution.

Table 1: Impact of PEG Linker Length on PROTAC Degradation Efficiency

| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Reference |

| BRD4 | Pomalidomide | PEG4 | ~1 | >95 | [2] |

| TBK1 | VHL | 21-atom (PEG -containing) | 3 | 96 | [3] |

| ERα | VHL | 16-atom (PEG -containing) | 1.8 | >95 | [3] |

| BRD9 | VHL | PEG | - | Exhibited degradation | [4] |

Note: Data is synthesized from multiple sources and is for illustrative purposes. DC50 and Dmax values are highly dependent on the specific PROTAC components and the cell line used.

Table 2: Influence of PEG Linker Length on ADC In Vitro Cytotoxicity

| Target Antigen | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |

| CD30 | MMAE | PEG4 | Karpas-299 | ~10 | [5] |

| CD30 | MMAE | No PEG | Karpas-299 | ~10 | [5] |

| CD30 | MMAE | PEG8 | Karpas-299 | ~10 | [5] |

| CD30 | MMAE | PEG12 | Karpas-299 | ~10 | [5] |

| HER2 | MMAF | PEG5 | - | - | [6] |

Note: This table illustrates that for some ADCs, short PEG linkers may not significantly alter in vitro potency compared to non-PEG linkers, while still providing benefits in terms of solubility and stability. IC50 values are dependent on the payload, target antigen expression, and cell line.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the fundamental mechanisms of action and experimental workflows for PROTAC and ADC development.

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and evaluation of PROTACs and ADCs incorporating PEG4 linkers.

Protocol 1: Synthesis of a PEG4-Containing PROTAC (Exemplified by a BRD4-Targeting PROTAC)

This protocol describes a modular approach to synthesize a PROTAC targeting BRD4, using a PEG4 linker to connect a JQ1-based warhead to a pomalidomide-based E3 ligase ligand.

Materials:

-

(+)-JQ1-PEG4-Azide

-

Pomalidomide-alkyne

-

Copper(II) sulfate (B86663) (CuSO4)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Water

-

Preparative reverse-phase HPLC system

Procedure:

-

Dissolution of Reactants: Dissolve (+)-JQ1-PEG4-Azide (1 equivalent) and pomalidomide-alkyne (1.1 equivalents) in a minimal amount of DMSO.

-

Preparation of Copper Catalyst Solution: In a separate vial, prepare a fresh solution of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in water.

-

Initiation of Click Chemistry Reaction: To the solution of the azide (B81097) and alkyne, add the copper catalyst solution. Then, add a freshly prepared solution of sodium ascorbate (1 equivalent) in water to initiate the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by LC-MS. The reaction is typically complete within 2-4 hours.

-

Purification: Upon completion, purify the crude reaction mixture by preparative reverse-phase HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA).

-

Characterization: Lyophilize the pure fractions to obtain the final PROTAC. Confirm the identity and purity of the product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Synthesis of a PEG4-Containing ADC (Exemplified by a Trastuzumab-MMAE Conjugate)

This protocol outlines a method for conjugating a PEG4-containing linker-payload to the antibody Trastuzumab via cysteine residues.

Materials:

-

Trastuzumab

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Maleimide-PEG4-MMAE

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDTA

-

Size-exclusion chromatography (SEC) column

Procedure:

-

Antibody Reduction:

-

Prepare a solution of Trastuzumab in PBS with 1 mM EDTA.

-

Add a 2-3 molar excess of TCEP to the antibody solution.

-

Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

-

-

Conjugation:

-

Prepare a stock solution of Maleimide-PEG4-MMAE in DMSO.

-

Add a 5-10 molar excess of the Maleimide-PEG4-MMAE solution to the reduced antibody solution. The final DMSO concentration should be kept below 10% (v/v).

-

Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

-

-

Purification:

-

Purify the resulting ADC from excess linker-payload and other reagents using a pre-equilibrated SEC column with PBS, pH 7.4.

-

-

Characterization:

-

Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

-

Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase HPLC.

-

Assess the aggregation level by size-exclusion chromatography (SEC).

-

Protocol 3: PROTAC-Mediated Protein Degradation Assay via Western Blot

This protocol details the evaluation of a PROTAC's ability to induce the degradation of its target protein in a cellular context.[7]

Materials:

-

Cell line expressing the target protein

-

PROTAC compound

-

Vehicle control (e.g., DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the target protein

-

Primary antibody against a loading control (e.g., GAPDH, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified time (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples with Laemmli buffer. Separate the proteins by SDS-PAGE.[7]

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.[7]

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify the band intensities and normalize the target protein signal to the loading control.

-

Calculate the percentage of protein degradation relative to the vehicle control.

-

Plot a dose-response curve to determine the DC50 and Dmax values.

-

Protocol 4: ADC In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method to assess the cytotoxic potential of an ADC on cancer cells.[5][8]

Materials:

-

Target antigen-positive cancer cell line

-

ADC

-

Control antibody

-

Complete cell culture medium

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC and the control antibody in complete medium. Add the diluted compounds to the respective wells. Include untreated cells as a control.

-

Incubation: Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours).[8]

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.[8]

-

Solubilization: Add the solubilization solution to each well and incubate for at least 4 hours (or overnight) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value using a suitable software.[8]

Conclusion

PEG4 linkers are indispensable tools in the design of modern PROTACs and ADCs. Their ability to enhance solubility, improve stability, and optimize pharmacokinetic properties makes them a valuable component in the development of these next-generation therapeutics. The choice of the linker is a critical determinant of the overall success of a PROTAC or ADC, and a thorough understanding of its impact is essential for the rational design of effective and safe drugs. The quantitative data, visualizations, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in this exciting and rapidly evolving field.

References

- 1. chempro-innovations.com [chempro-innovations.com]

- 2. benchchem.com [benchchem.com]

- 3. resources.revvity.com [resources.revvity.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Properties of the Fmoc-PEG4-GGFG Linker

This in-depth technical guide provides a comprehensive overview of the solubility and stability of the Fmoc-PEG4-GGFG linker, a critical component in the development of antibody-drug conjugates (ADCs). This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and illustrative diagrams to support the effective use of this linker in ADC research and development.

Introduction to the Fmoc-PEG4-GGFG Linker

The Fmoc-PEG4-GGFG linker is a sophisticated chemical entity designed for the conjugation of cytotoxic payloads to antibodies. It is a cleavable linker, engineered to be stable in systemic circulation and to release its payload upon internalization into target cells. The linker's design incorporates three key functional components:

-

Fmoc (9-fluorenylmethyloxycarbonyl) group: A base-labile protecting group for the terminal amine, allowing for selective deprotection during the synthesis process.

-

PEG4 (tetraethylene glycol) spacer: A hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting ADC.

-

GGFG (Gly-Gly-Phe-Gly) peptide sequence: A tetrapeptide motif that is specifically recognized and cleaved by lysosomal proteases, such as cathepsins, which are abundant in the intracellular environment of many tumor cells.

The strategic combination of these components results in a linker that facilitates the development of ADCs with a favorable therapeutic index.

Physicochemical Properties

The solubility and stability of the Fmoc-PEG4-GGFG linker are critical parameters that influence its handling, storage, and performance in conjugation reactions and in vivo applications.

Solubility

The solubility of the Fmoc-PEG4-GGFG linker is largely dictated by its constituent parts. The presence of the hydrophilic PEG4 spacer generally imparts good solubility in a range of solvents. While specific quantitative data for this exact linker is not extensively published, data from closely related compounds and the general properties of its components provide a strong indication of its solubility profile.

Table 1: Expected Solubility of Fmoc-PEG4-GGFG Linker

| Solvent | Expected Solubility | Notes and Supporting Evidence |

| Dimethyl Sulfoxide (DMSO) | High | A product data sheet for Fmoc-Gly-Gly-Phe-Gly-OH, the core peptide of the linker, explicitly states its solubility in DMSO[1]. Furthermore, the related drug-linker conjugate, Fmoc-GGFG-DXd, demonstrates very high solubility in DMSO (175 mg/mL)[2]. |

| N,N-Dimethylformamide (DMF) | High | Fmoc-protected amino acids and peptides are commonly dissolved in DMF for solid-phase peptide synthesis. The related linker, Fmoc-N-amido-PEG4-acid, is also soluble in DMF. |

| Dichloromethane (DCM) | Moderate | The related linker, Fmoc-N-amido-PEG4-acid, shows solubility in DCM, suggesting the Fmoc-PEG4-GGFG linker may also be soluble, although likely to a lesser extent than in more polar aprotic solvents. |

| Aqueous Buffers | Low to Moderate | The Fmoc group is hydrophobic, which limits aqueous solubility. However, the PEG4 spacer is designed to improve hydrophilicity. Solubility in aqueous buffers is expected to be pH-dependent. |

Stability

The stability of the Fmoc-PEG4-GGFG linker can be considered from two perspectives: chemical stability of the Fmoc protecting group and the enzymatic stability of the GGFG peptide sequence.

Table 2: Stability Profile of Fmoc-PEG4-GGFG Linker

| Condition | Stability | Description |

| Acidic (e.g., TFA) | Stable | The Fmoc protecting group is stable to acidic conditions, which is a cornerstone of the Fmoc/tBu solid-phase peptide synthesis strategy[3]. |

| Basic (e.g., 20% Piperidine in DMF) | Labile | The Fmoc group is readily cleaved under mild basic conditions, allowing for controlled deprotection during synthesis[3]. |

| General Storage (Solid) | Stable | When stored as a solid at -20°C, protected from moisture, the linker is expected to be stable for extended periods. |

| Enzymatic (Lysosomal Proteases) | Labile | The GGFG peptide sequence is designed to be cleaved by lysosomal proteases. Notably, it is reported to be particularly sensitive to Cathepsin L, leading to efficient payload release inside target cells[4]. Some sources also mention cleavage by Cathepsin B[5]. |

| Systemic Circulation (Plasma) | Stable | The GGFG peptide linker is designed to be stable in the bloodstream, minimizing premature payload release and associated systemic toxicity[4]. |

Experimental Protocols

The following are detailed methodologies for key experiments related to the solubility and stability of the Fmoc-PEG4-GGFG linker.

Protocol for Solubility Determination

This protocol describes a method for determining the solubility of the Fmoc-PEG4-GGFG linker in various solvents using a turbidity assay.

-

Preparation of Stock Solutions:

-

Prepare a high-concentration stock solution of the Fmoc-PEG4-GGFG linker in a solvent in which it is known to be highly soluble (e.g., DMSO at 50 mg/mL).

-

-

Serial Dilutions:

-

In a 96-well plate, perform serial dilutions of the stock solution with the test solvent (e.g., DMF, DCM, water, PBS buffer at various pH values).

-

-

Equilibration:

-

Seal the plate and allow it to equilibrate at room temperature for at least 2 hours with gentle agitation.

-

-

Turbidity Measurement:

-

Measure the optical density (OD) of each well at a wavelength of 600 nm using a plate reader.

-

-

Determination of Solubility Limit:

-

The solubility limit is defined as the highest concentration at which the OD of the solution is not significantly different from that of the pure solvent.

-

Protocol for In Vitro Enzymatic Cleavage Assay

This protocol outlines a method to assess the cleavage of the Fmoc-PEG4-GGFG linker by a specific lysosomal protease, such as Cathepsin L.

-

Reagents and Buffers:

-

Fmoc-PEG4-GGFG linker stock solution (in DMSO).

-

Recombinant human Cathepsin L.

-

Assay buffer (e.g., 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5).

-

-

Assay Procedure:

-

In a microcentrifuge tube, combine the assay buffer, Cathepsin L, and the Fmoc-PEG4-GGFG linker to a final concentration of interest (e.g., 10 µM linker, 100 nM enzyme).

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), quench the reaction by adding a suitable quenching agent (e.g., a broad-spectrum protease inhibitor or by rapid freezing).

-

-

Analysis:

-

Analyze the samples by reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact linker and its cleavage products.

-

-

Data Interpretation:

-

Calculate the percentage of linker cleavage at each time point to determine the cleavage kinetics.

-

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts and workflows related to the Fmoc-PEG4-GGFG linker.

Caption: Structure and components of the Fmoc-PEG4-GGFG linker.

Caption: Workflow for in vitro enzymatic cleavage assay.

Caption: Intracellular processing of a GGFG-linked ADC.

References

An In-depth Technical Guide to the Cathepsin B Cleavage Mechanism of the GGFG Peptide Sequence

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic cleavage of the Gly-Gly-Phe-Gly (GGFG) peptide sequence by Cathepsin B, a lysosomal cysteine protease. This information is critical for the design and optimization of targeted drug delivery systems, particularly antibody-drug conjugates (ADCs), where linker stability and cleavage kinetics directly impact therapeutic efficacy and safety.

Introduction: The Role of Cathepsin B in Targeted Therapy

Cathepsin B is a crucial lysosomal protease involved in intracellular protein turnover.[1] Its upregulation in various cancers makes it a prime target for designing conditionally activated therapeutics.[1] In the context of ADCs, Cathepsin B-mediated cleavage of peptide linkers facilitates the site-specific release of cytotoxic payloads within tumor cells, minimizing systemic toxicity.[2] The GGFG tetrapeptide is one such linker designed for enzymatic release of therapeutic agents.[3]

While the GGFG sequence is recognized and cleaved by lysosomal proteases, it is important to note that Cathepsin B exhibits minimal activity in this process.[3] Other proteases, such as Cathepsin L, are more responsive in cleaving the GGFG linker.[3] Nevertheless, cleavage by Cathepsin B does occur within the lysosomes and endosomes of tumor cells, contributing to the overall drug release.[3]

Cleavage Mechanism and Substrate Specificity

The proteolytic activity of Cathepsin B involves a nucleophilic cysteine residue (Cys29) in its active site. The process can be broadly categorized into three stages: substrate recognition and binding, cleavage of the peptide bond, and release of the products.[4]

Cathepsin B functions as both an endopeptidase and an exopeptidase, with its activity being pH-dependent.[4] At the acidic pH of lysosomes (pH 4.5-5.5), it predominantly exhibits exopeptidase activity.[4] The specificity of Cathepsin B is influenced by the amino acid residues at the P1 and P2 positions of the substrate. While it shows a preference for basic residues at P1, it can also accommodate hydrophobic residues. The S2 subsite of the enzyme displays a preference for aromatic amino acid residues.[] In the GGFG sequence, the cleavage is anticipated to occur between the Phenylalanine (Phe) and Glycine (Gly) residues.

Quantitative Analysis of Peptide Linker Cleavage

Precise quantitative data on the kinetic parameters (Km, kcat, Vmax) for the cleavage of the GGFG sequence by Cathepsin B is not extensively available in the public domain. However, comparative studies with structurally similar peptide linkers provide valuable insights into its relative cleavage efficiency.

The following table summarizes a comparative analysis of the cleavage efficiency of different peptide linkers by Cathepsin B. The data for GPLG, GFLG, Val-Cit, and Val-Ala is derived from a study by Cazzaniga et al. (2025), where the linkers were conjugated to paclitaxel.

| Peptide Linker | Relative Cleavage Efficiency by Cathepsin B (at 30 min) | Plasma Stability |

| GPLG | Fastest | High |

| GFLG | Slower than GPLG | Moderate |

| Val-Cit (VCit) | Slower than GPLG | Moderate |

| Val-Ala (VA) | Slower than GPLG | Moderate |

Note: This table is based on qualitative and comparative findings from the cited literature and is intended for illustrative purposes. Specific kinetic values would require dedicated experimental determination.

Experimental Protocols

This section outlines detailed methodologies for conducting Cathepsin B cleavage assays to evaluate peptide linkers like GGFG.

General Fluorometric Assay for Determining Michaelis-Menten Parameters

This protocol describes a kinetic assay to determine the Km and kcat values for the cleavage of a fluorogenic peptide substrate by Cathepsin B.[6]

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic GGFG substrate (e.g., GGFG-AMC or GGFG-AFC)

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay Buffer containing 10 mM DTT)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Activate Cathepsin B by incubating it in Activation Buffer for 15 minutes at 37°C.

-

Substrate Preparation: Prepare a series of dilutions of the GGFG-fluorogenic substrate in Assay Buffer.

-

Assay Setup: To the wells of the microplate, add the activated Cathepsin B solution.

-

Initiation of Reaction: Add the different concentrations of the GGFG substrate to the wells to initiate the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Data Analysis:

-

Determine the initial velocity (V₀) of the reaction for each substrate concentration by calculating the slope of the linear portion of the fluorescence versus time plot.

-

Convert the fluorescence units to the concentration of the cleaved product using a standard curve of the free fluorophore.

-

Plot the initial velocity (V₀) against the substrate concentration.

-

Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.

-

Calculate the kcat value using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

UHPLC-Orbitrap Mass Spectrometry for Cleavage Product Analysis

This protocol, adapted from a study on the GPLG linker, provides a highly sensitive method for characterizing the cleavage products of a GGFG-drug conjugate.[7]

Materials:

-

GGFG-drug conjugate

-

Recombinant Human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay Buffer containing 10 mM DTT)

-

Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

-

UHPLC-Orbitrap mass spectrometer

Procedure:

-

Enzyme Activation: Activate Cathepsin B as described in the previous protocol.

-

Reaction Setup: Incubate the GGFG-drug conjugate with the activated Cathepsin B in Assay Buffer at 37°C.

-

Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

-

Reaction Quenching: Immediately quench the reaction by adding the quenching solution to the aliquots.

-

Sample Analysis: Analyze the quenched samples using a UHPLC-Orbitrap mass spectrometer to separate and identify the parent conjugate and its cleavage products.

-

Data Analysis: Quantify the percentage of the remaining parent conjugate and the formed cleavage products at each time point to determine the cleavage kinetics.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the key processes involved in the ADC-mediated drug delivery and the experimental workflow for assessing linker cleavage.

Caption: ADC intracellular trafficking and payload release.

Caption: Experimental workflow for Cathepsin B cleavage assay.

Conclusion

The GGFG peptide sequence serves as a substrate for lysosomal proteases, including Cathepsin B, and is utilized as a cleavable linker in drug delivery systems. While Cathepsin B's activity towards GGFG may be less pronounced compared to other cathepsins like Cathepsin L, its role in the lysosomal degradation of ADCs and subsequent payload release is significant. A thorough understanding and characterization of the cleavage kinetics and stability of the GGFG linker are paramount for the rational design of effective and safe targeted therapies. The experimental protocols provided in this guide offer a robust framework for such evaluations. Further research focusing on direct kinetic measurements of GGFG cleavage by Cathepsin B will be invaluable for the continued development of next-generation ADCs.

References

- 1. Comparative Enzymatic and Stability Assays Reveal GPLG as an Effective Cathepsin B Cleavable Linker for Tumor-Targeting Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. iphasebiosci.com [iphasebiosci.com]

- 4. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

The Theoretical Framework and Practical Application of Fmoc-PEG4-GGFG Based Linkers in Advanced Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

The landscape of targeted therapeutics is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality in precision oncology. Central to the design and efficacy of these complex biomolecules is the linker, a critical component that bridges the antibody to the cytotoxic payload. This technical guide provides a comprehensive overview of the theoretical applications and practical considerations of a specific class of protease-cleavable linkers: those based on the Fmoc-PEG4-GGFG motif. We delve into the molecular rationale for its design, its mechanism of action, and its role in the development of next-generation ADCs. This guide summarizes key quantitative data, provides detailed experimental protocols for synthesis, conjugation, and evaluation, and visualizes complex biological and chemical processes to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage this technology.

Introduction to Protease-Cleavable Linkers in ADCs

Antibody-drug conjugates are a class of biopharmaceuticals designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity.[1] An ADC is composed of three primary components: a monoclonal antibody that targets a tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the two.[1]

Linkers are broadly categorized as either non-cleavable or cleavable. Non-cleavable linkers rely on the complete degradation of the antibody in the lysosome to release the payload.[2] In contrast, cleavable linkers are designed to be stable in systemic circulation and to release the payload in response to specific triggers within the tumor microenvironment or inside the cancer cell.[3] These triggers can include acidic pH, a reducing environment, or the presence of specific enzymes.[3]

Enzyme-cleavable linkers, particularly those sensitive to proteases, have gained prominence in ADC design.[] These linkers often incorporate a short peptide sequence that is a substrate for proteases, such as cathepsins, which are frequently upregulated in the lysosomal compartments of tumor cells.[5] This strategy allows for targeted payload release following internalization of the ADC.[5]

The Fmoc-PEG4-GGFG Linker: A Molecular Dissection

The Fmoc-PEG4-GGFG linker is a sophisticated, multi-component system designed to optimize the performance of ADCs. Each component plays a distinct and crucial role:

-

Fmoc (Fluorenylmethyloxycarbonyl): This is a base-labile protecting group commonly used in solid-phase peptide synthesis (SPPS).[6] In the context of the complete linker-payload construct, the Fmoc group is removed during the synthesis process to allow for conjugation to other molecular entities. Its presence in the name often denotes the synthetic strategy used to build the peptide component.

-

PEG4 (Tetra-Polyethylene Glycol): The PEG spacer is a hydrophilic chain composed of four repeating ethylene (B1197577) glycol units. The inclusion of a PEG moiety in ADC linkers can confer several advantages, including improved solubility and reduced aggregation of the ADC, particularly when conjugated with hydrophobic payloads.[7] It can also modulate the pharmacokinetic properties of the conjugate.

-

GGFG (Glycine-Glycine-Phenylalanine-Glycine): This tetrapeptide sequence is the core of the cleavable motif. It is designed to be a substrate for lysosomal proteases, notably cathepsins.[5] Upon internalization of the ADC into a tumor cell and trafficking to the lysosome, cathepsins recognize and cleave the peptide bond within the GGFG sequence, initiating the release of the cytotoxic payload.[5][8] The GGFG linker is known for its stability in plasma and is utilized in the clinically successful ADC, Trastuzumab Deruxtecan.[]

Mechanism of Action: From Systemic Circulation to Cellular Cytotoxicity

The therapeutic action of an ADC employing a Fmoc-PEG4-GGFG based linker can be conceptualized as a multi-step process, as illustrated in the workflow diagram below.

References

- 1. WO2023088235A1 - Exatecan derivatives, linker-payloads, and conjugates and thereof - Google Patents [patents.google.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Fmoc Solid-Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015057699A2 - Pegylated drug-linkers for improved ligand-drug conjugate pharmacokinetics - Google Patents [patents.google.com]

- 8. chem.uci.edu [chem.uci.edu]

Understanding Fmoc protecting group chemistry in peptide synthesis

An In-depth Technical Guide to Fmoc Protecting Group Chemistry in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that has revolutionized the production of synthetic peptides for research, diagnostics, and therapeutic applications.[1][2] Its widespread adoption is due to its unique lability under mild basic conditions, which allows for an orthogonal protection strategy in conjunction with acid-labile side-chain protecting groups.[1] This enables the efficient and high-fidelity assembly of peptide chains.[1] This guide provides a comprehensive overview of Fmoc chemistry, including its core principles, detailed experimental protocols, quantitative data, and troubleshooting of common side reactions.

Core Principles of Fmoc Chemistry

The utility of the Fmoc group lies in its temporary blockage of the α-amino group of an amino acid, preventing self-coupling during peptide synthesis.[1] This carbamate (B1207046) protecting group is introduced by reacting an amino acid with reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).[1][3] The latter is more commonly used to prevent the formation of Fmoc-dipeptide side products.[1]

Mechanism of Fmoc Protection

The protection of the primary or secondary amine of an amino acid is typically achieved through nucleophilic attack of the amine on the reactive carbonyl of the Fmoc reagent.[4]

Caption: Mechanism of Fmoc protection of an amino acid.

Mechanism of Fmoc Deprotection

The key to the Fmoc group's utility is its base-lability.[1] The fluorenyl ring system's electron-withdrawing nature makes the proton at the C9 position acidic.[1] This allows for its removal via a β-elimination mechanism in the presence of a mild base, most commonly a secondary amine like piperidine (B6355638).[1][5] The deprotection process proceeds through a two-step E1cB (Elimination, Unimolecular, conjugate Base) mechanism.[1]

Caption: Mechanism of Fmoc deprotection by piperidine.

The liberated dibenzofulvene is a reactive species that can add to the newly freed amine.[6] Piperidine, being a secondary amine, effectively scavenges the dibenzofulvene to form a stable adduct, preventing this side reaction.[3][6]

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fmoc SPPS is an iterative process where amino acids are sequentially added to a growing peptide chain that is covalently attached to an insoluble solid support (resin).[2] This allows for the easy removal of excess reagents and byproducts by simple filtration and washing.[2]

SPPS Workflow

The general workflow for Fmoc-based SPPS consists of several key steps, which are repeated for each amino acid to be added to the peptide sequence.

Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocols

Detailed methodologies are crucial for successful peptide synthesis. The following are standard protocols for key steps in Fmoc SPPS.

Protocol 1: Resin Preparation and Swelling

-

Resin Selection : Choose the appropriate resin based on the desired C-terminal functionality. For a C-terminal carboxylic acid, Wang or 2-chlorotrityl resin is commonly used.[7][8] For a C-terminal amide, Rink amide resin is a suitable choice.[7][8]

-

Weighing : Weigh out the desired amount of resin (e.g., 300 mg for a 0.1 mmol scale synthesis).[8]

-

Swelling : Place the resin in a reaction vessel and add a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (B109758) (DCM).[7][8] Allow the resin to swell for at least 30 minutes to an hour at room temperature to ensure accessibility of the reactive sites.[7][8]

Protocol 2: Fmoc Deprotection

-

Reagent Preparation : Prepare a 20% (v/v) solution of piperidine in DMF.[8]

-

Deprotection Reaction : Add the piperidine solution to the resin-bound peptide.[1] A common procedure involves two treatments: an initial treatment for 3 minutes followed by a second treatment for 10-15 minutes.[1] The reaction is typically stirred or agitated to ensure even mixing.[7]

-

Washing : After the reaction is complete, filter the resin and wash it thoroughly with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.[8]

Protocol 3: Amino Acid Coupling

-

Activation : The incoming Fmoc-protected amino acid is activated to facilitate amide bond formation. This is typically done by dissolving the amino acid and a coupling reagent, such as HCTU, in DMF with a base like N,N-diisopropylethylamine (DIPEA).[9]

-

Coupling Reaction : The activated amino acid solution is added to the deprotected resin-bound peptide. The reaction is allowed to proceed for a sufficient time to ensure complete coupling.

-

Washing : Following the coupling reaction, the resin is washed with DMF to remove any unreacted amino acid and coupling reagents.[8]

Protocol 4: Final Cleavage and Deprotection

-

Cleavage Cocktail : Prepare a cleavage cocktail appropriate for the peptide sequence and side-chain protecting groups. A common cocktail is a mixture of trifluoroacetic acid (TFA), water, and triisopropylsilane (B1312306) (TIS) in a 95:2.5:2.5 ratio.[7]

-

Cleavage Reaction : Add the cleavage cocktail to the resin-bound peptide and stir at room temperature for 2-3 hours.[7] TFA cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups.[7]

-

Peptide Precipitation : After cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether.

-

Purification : The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[2]

Quantitative Data in Fmoc Chemistry

The efficiency of peptide synthesis is influenced by the kinetics of deprotection and the effectiveness of coupling reagents.

Table 1: Kinetics of Fmoc Deprotection with Various Bases

| Base (in DMF) | Concentration | Half-life (t½) of Fmoc-Val deprotection | Reference(s) |

| Piperidine | 20% (v/v) | ~6-7 seconds | [10] |

| Piperidine | 50% (v/v) | ~3 seconds | [10] |

| DBU | 2% (v/v) | ~12-13 seconds | [10] |

| TBAF | 0.1 M | Not specified, but effective | [11] |

Table 2: Comparison of Coupling Reagent Efficiency in Fmoc-SPPS

| Coupling Reagent | Coupling Time | Crude Purity of G-LHRH (%) | Crude Purity of Oxytocin (%) | Reference(s) |

| HATU | 2 x 1 min | 83.63 | 70.27 | [10] |

| HCTU | 2 x 20 min | 90.84 | 77.68 | [10] |

| COMU | 2 x 1 min | 90.84 | 77.68 | [10] |

| PyBOP | 2 x 1 min | 48.11 | 70.27 | [10] |

| TFFH | 2 x 1 min | < 25 | < 15 | [10] |

Common Side Reactions and Troubleshooting

Several side reactions can occur during Fmoc SPPS, potentially leading to impurities in the final product.

-

Diketopiperazine Formation : This is a common side reaction at the dipeptide stage, where the N-terminal amino group of the dipeptide attacks the ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine.[12][13] This is particularly problematic for sequences with Proline or Glycine at the C-terminus.[12]

-

Aspartimide Formation : Peptides containing aspartic acid are prone to the formation of a five-membered succinimide (B58015) ring, known as an aspartimide.[13] This can occur under both basic (during Fmoc deprotection) and acidic (during final cleavage) conditions and can lead to a mixture of α- and β-aspartyl peptides.[13]

-

Aggregation : Hydrophobic peptide sequences can aggregate on the resin, leading to incomplete coupling and deprotection reactions.[13] This is often observed for peptides between 5 and 21 residues in length.[13]

Troubleshooting Workflow for Azide (B81097) Reduction

A specific side reaction can occur when using azide-containing amino acids, where the azide group is reduced to a primary amine during the final TFA cleavage.[14]

Caption: Troubleshooting workflow for azide reduction.

Conclusion

The Fmoc protecting group is an indispensable tool in modern peptide chemistry, offering a mild and efficient method for the synthesis of a wide array of peptides.[1] A thorough understanding of its chemistry, lability, and potential side reactions is crucial for researchers and drug development professionals to optimize synthesis protocols and obtain high-purity peptides.[1] By carefully selecting reagents, reaction conditions, and monitoring each step, the challenges associated with Fmoc chemistry can be effectively managed, enabling the successful synthesis of complex and sensitive peptide targets.

References

- 1. benchchem.com [benchchem.com]

- 2. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 3. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. youtube.com [youtube.com]

- 6. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. benchchem.com [benchchem.com]

Literature review on GGFG linkers in targeted drug delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Gly-Gly-Phe-Gly (GGFG) tetrapeptide linker has emerged as a critical component in the design of modern antibody-drug conjugates (ADCs), a class of targeted therapeutics revolutionizing cancer treatment.[1][2] This linker's design addresses the fundamental challenge of ADC development: ensuring the stable attachment of a potent cytotoxic payload to a monoclonal antibody during systemic circulation, followed by its efficient and specific release within the target cancer cell.[3][4] This technical guide provides an in-depth review of GGFG linkers, covering their mechanism of action, quantitative performance data, and the experimental protocols used for their evaluation.

Core Principles of GGFG Linker Functionality

The efficacy of the GGFG linker hinges on its selective cleavage by enzymes prevalent within the lysosomal compartment of cancer cells.[5][6] This targeted release mechanism minimizes off-target toxicity and enhances the therapeutic window of the ADC.

Mechanism of Action: Enzymatic Cleavage

The GGFG sequence is specifically designed to be a substrate for lysosomal proteases, primarily cathepsin B and cathepsin L.[2][5] Following the binding of the ADC to its target antigen on the cancer cell surface, the ADC-antigen complex is internalized through receptor-mediated endocytosis.[5][7] The complex is then trafficked through the endosomal-lysosomal pathway, where the acidic environment and the presence of proteases lead to the degradation of the antibody and the cleavage of the GGFG linker.[2][5] This enzymatic cleavage liberates the cytotoxic payload, allowing it to exert its therapeutic effect, such as DNA damage or microtubule disruption, leading to apoptosis of the cancer cell.[1]

One notable example of an ADC utilizing a GGFG linker is trastuzumab deruxtecan (B607063) (DS-8201a), which has demonstrated significant clinical success.[1][6] In this ADC, the GGFG linker connects the HER2-targeting antibody, trastuzumab, to the potent topoisomerase I inhibitor, DXd.[1] The GGFG linker in DS-8201a is particularly responsive to cathepsin L, leading to the nearly complete release of DXd within 72 hours.[2]

The Bystander Effect

A key advantage of ADCs employing cleavable linkers like GGFG is their ability to induce a "bystander effect."[1][] Once the payload is released within the target cancer cell, its membrane permeability allows it to diffuse into neighboring, antigen-negative cancer cells, thereby extending the cytotoxic effect beyond the cells directly targeted by the antibody.[][9] This is particularly important in treating heterogeneous tumors where not all cells express the target antigen.[10] The GGFG linker, in conjunction with a membrane-permeable payload like DXd, facilitates a potent bystander killing effect.[]

Quantitative Performance Data

The performance of GGFG linkers can be quantified through various metrics, including their stability in plasma, the kinetics of their enzymatic cleavage, and the resulting in vitro cytotoxicity of the ADC.

Plasma Stability

A critical characteristic of an effective ADC linker is its stability in systemic circulation to prevent premature drug release and associated off-target toxicities.[3] The GGFG linker has demonstrated greater stability in the bloodstream compared to acid-cleavable and glutathione (B108866) (GSH)-cleavable linkers.[2]

| ADC Construct | Plasma Source | Incubation Time | Intact ADC (%) | Reference |

| GGFG-linked ADC | Human | 28 days | No significant degradation | [3] |

| GGFG-linked ADC | Mouse | 14 days | Less stable than in human plasma | [11] |

Enzymatic Cleavage Kinetics

The rate of GGFG linker cleavage by specific cathepsins dictates the speed and efficiency of payload release within the target cell.

| Linker | Enzyme | Time to Near-Complete Release | Reference |

| GGFG (in DS-8201a) | Cathepsin L | 72 hours | [2] |

| GGFG | Cathepsin B | Slower than Cathepsin L | [2] |

In Vitro Cytotoxicity

The efficacy of GGFG-linked ADCs is ultimately determined by their ability to kill target cancer cells, which is quantified by the half-maximal inhibitory concentration (IC50).

| ADC Construct | Cell Line | IC50 (nM) | Reference |

| Trastuzumab-GGFG-DXd | HER2-positive NCI-N87 | Data not specified | [9] |

| T-MultilinkTM ADC DM1 DAR8 | Jimt-1 (HER2-low) | Highly potent | [12] |

Experimental Protocols

The evaluation of GGFG-linked ADCs involves a series of well-defined experimental protocols to assess their synthesis, stability, and efficacy.

Synthesis of GGFG-Linked ADCs

The conjugation of a drug-linker to an antibody via a GGFG linker typically involves the following steps:

-

Antibody Preparation: Mild reduction of the antibody's interchain disulfide bonds using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups.[13][14]

-

Drug-Linker Preparation: Synthesis of the GGFG linker with a maleimide (B117702) group at one end for reaction with the antibody's thiols, and the cytotoxic payload attached to the other end.

-

Conjugation: Reaction of the maleimide-functionalized drug-linker with the reduced antibody. The reaction is typically performed at a controlled pH and temperature.[13]

-

Purification: Removal of unconjugated drug-linker and other impurities using techniques like size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[13]

Cathepsin B Cleavage Assay

This assay evaluates the susceptibility of the GGFG linker to enzymatic cleavage:

-

Reagent Preparation:

-

Prepare a solution of the GGFG-linked ADC.

-

Prepare a solution of recombinant human Cathepsin B in an activation buffer (typically at an acidic pH, e.g., 5.0-6.0).[15]

-

Prepare a control solution with a Cathepsin B inhibitor.

-

-

Assay Procedure:

-

Analysis:

-

Stop the reaction and analyze the cleavage products using methods like HPLC or LC-MS to quantify the released payload.[]

-

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to each antibody.

-

Methodology:

-

Hydrophobic Interaction Chromatography (HIC): Separates ADC species with different numbers of conjugated drugs based on their hydrophobicity.[17]

-

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): Can be used to separate the light and heavy chains of the antibody after reduction, allowing for the determination of drug loading on each chain.[18][19]

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate mass measurements of the intact ADC or its subunits, enabling precise DAR calculation.[17][19]

-

-

Calculation: The average DAR is calculated by a weighted average of the peak areas of the different drug-loaded species.[17][19]

In Vitro Cell Viability Assay

This assay determines the cytotoxic potency of the GGFG-linked ADC against cancer cells:

-

Cell Culture: Plate target cancer cells (e.g., HER2-positive cells for a trastuzumab-based ADC) in a multi-well plate and allow them to adhere.

-

ADC Treatment: Treat the cells with serial dilutions of the GGFG-linked ADC and control antibodies.

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).[12]

-

Viability Assessment: Measure cell viability using a colorimetric or luminescent assay (e.g., MTT or CellTiter-Glo®).[12]

-

Data Analysis: Plot cell viability against ADC concentration and determine the IC50 value using a suitable curve-fitting model.[12]

Visualizing the Pathway and Workflow

Diagrams generated using Graphviz provide a clear visual representation of the complex processes involved in GGFG-linker-mediated drug delivery.

Caption: Signaling pathway of ADC internalization and payload release.

Caption: Experimental workflow for GGFG-linked ADC evaluation.

Conclusion

The GGFG tetrapeptide linker represents a significant advancement in the field of targeted drug delivery. Its combination of high plasma stability and efficient, specific cleavage by lysosomal proteases enables the development of ADCs with an improved therapeutic index. The ability to induce a bystander effect further enhances the therapeutic potential of GGFG-linked ADCs in treating heterogeneous tumors. A thorough understanding of the quantitative performance metrics and the application of robust experimental protocols are essential for the successful development and optimization of this promising class of cancer therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. iphasebiosci.com [iphasebiosci.com]

- 3. researchgate.net [researchgate.net]

- 4. dls.com [dls.com]

- 5. iphasebiosci.com [iphasebiosci.com]

- 6. researchgate.net [researchgate.net]

- 7. encyclopedia.pub [encyclopedia.pub]

- 9. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]

- 10. Enhancing the bystander effect of antibody-drug conjugate by using a novel caspase-3 cleavable peptide linker to overcome tumor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. orb.binghamton.edu [orb.binghamton.edu]

- 12. debiopharm.com [debiopharm.com]

- 13. broadpharm.com [broadpharm.com]

- 14. ajibio-pharma.ajinomoto.com [ajibio-pharma.ajinomoto.com]

- 15. benchchem.com [benchchem.com]

- 17. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]

- 18. researchgate.net [researchgate.net]

- 19. agilent.com [agilent.com]

Methodological & Application

Application Notes and Protocols for Conjugating Fmoc-PEG4-GGFG to a Small Molecule Payload

For Researchers, Scientists, and Drug Development Professionals

Introduction